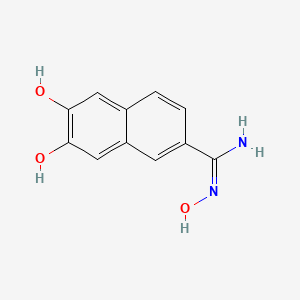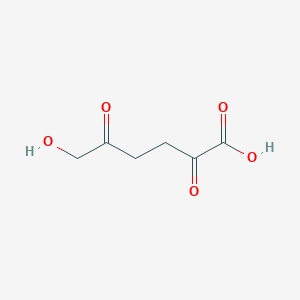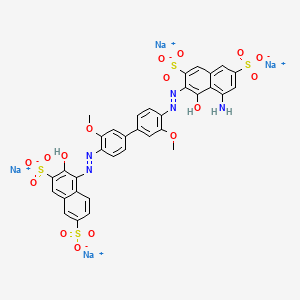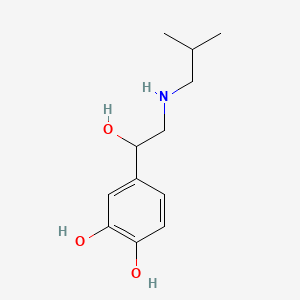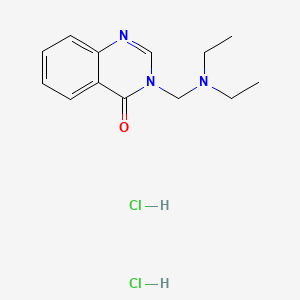
4(3H)-Quinazolinone, 3-((diethylamino)methyl)-, dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4(3H)-Quinazolinone, 3-((diethylamino)methyl)-, dihydrochloride is a chemical compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are used in various pharmaceutical applications. This particular compound is of interest due to its potential therapeutic properties and its role in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone, 3-((diethylamino)methyl)-, dihydrochloride typically involves the reaction of anthranilamide (2-aminobenzamide) with an aldehyde or ketone in an aqueous medium at room temperature. This reaction is often catalyzed by graphene oxide nanosheets, which facilitate the formation of the quinazolinone structure . Another method involves the use of formic acid or acetic acid/formic acid in a Leuckart-Wallach type reaction, which produces the desired compound with water, carbon dioxide, and methanol as byproducts .
Industrial Production Methods
Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to obtain the dihydrochloride salt form.
化学反应分析
Types of Reactions
4(3H)-Quinazolinone, 3-((diethylamino)methyl)-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can modify the quinazolinone ring, leading to different structural analogs.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylamino group can be replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions include various quinazolinone derivatives with modified functional groups. These derivatives can exhibit different biological activities and are of interest in medicinal chemistry.
科学研究应用
4(3H)-Quinazolinone, 3-((diethylamino)methyl)-, dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its therapeutic potential in treating various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4(3H)-Quinazolinone, 3-((diethylamino)methyl)-, dihydrochloride involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific biological activity being studied.
相似化合物的比较
Similar Compounds
Quinazolin-4(3H)-one: A closely related compound with similar structural features.
2,3-Dihydroquinazolinone: Another derivative with potential biological activities.
Uniqueness
4(3H)-Quinazolinone, 3-((diethylamino)methyl)-, dihydrochloride is unique due to the presence of the diethylamino group, which can enhance its biological activity and solubility. This makes it a valuable compound for research and potential therapeutic applications.
属性
CAS 编号 |
75159-40-9 |
|---|---|
分子式 |
C13H19Cl2N3O |
分子量 |
304.21 g/mol |
IUPAC 名称 |
3-(diethylaminomethyl)quinazolin-4-one;dihydrochloride |
InChI |
InChI=1S/C13H17N3O.2ClH/c1-3-15(4-2)10-16-9-14-12-8-6-5-7-11(12)13(16)17;;/h5-9H,3-4,10H2,1-2H3;2*1H |
InChI 键 |
CAYYWKKNDLSJET-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)CN1C=NC2=CC=CC=C2C1=O.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


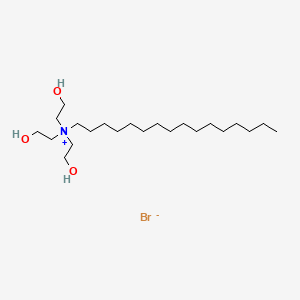
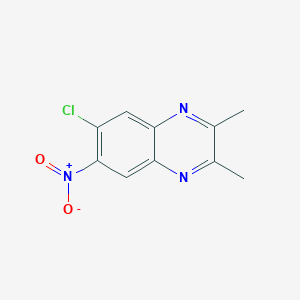
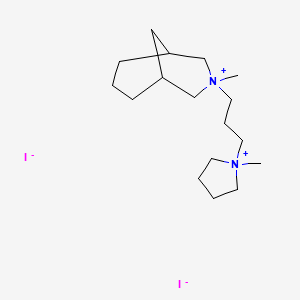
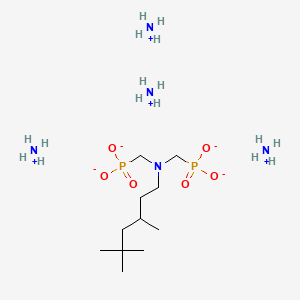
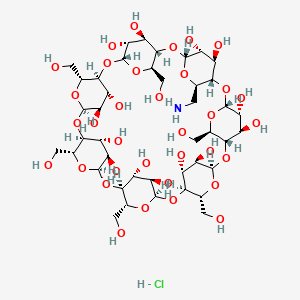
![methyl (2Z)-2-chloro-2-[[3-(trifluoromethyl)phenyl]hydrazinylidene]acetate](/img/structure/B13779137.png)
